Comparative Acidity (pKa): The 4-Cyano Isomer is a Weaker Acid than the 5-Cyano Isomer
The predicted pKa of the carboxylic acid group is a key parameter for understanding its ionization state and reactivity in biological or chemical systems. 4-Cyanothiophene-2-carboxylic acid has a predicted pKa of 2.92 ± 0.10, whereas the 5-cyano isomer (5-Cyanothiophene-2-carboxylic acid) has a predicted pKa of 2.81 ± 0.10 . This difference of approximately 0.1 log units indicates the 4-cyano isomer is slightly less acidic. For the 3-cyano isomer (3-Cyanothiophene-2-carboxylic acid), a specific pKa value was not located in the available sources.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.92 ± 0.10 (predicted) |
| Comparator Or Baseline | 5-Cyanothiophene-2-carboxylic acid (CAS 59786-39-9): pKa = 2.81 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ +0.11 (target is less acidic) |
| Conditions | Predicted value, standard conditions |
Why This Matters
Differences in pKa affect the ionization state at a given pH, which in turn influences solubility, membrane permeability, and the efficiency of reactions like salt formation or amide coupling.
